molecular formula C12H16O4 B1309702 4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid CAS No. 879053-49-3

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid

Cat. No.: B1309702
CAS No.: 879053-49-3
M. Wt: 224.25 g/mol
InChI Key: MEJXHSLFFRKQGX-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid is a substituted butanoic acid derivative featuring a hydroxyl group at the C4 position and a 4-methoxy-3-methylphenyl substituent. Structurally, it combines a carboxylic acid backbone with a complex aromatic moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJXHSLFFRKQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CCC(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 4-(benzyloxy)-3,5-dimethoxybenzoylacetic acid methyl ester with sulfuryl chloride in acetic acid at room temperature, followed by hydrolysis of the resulting keto ester by refluxing in hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group in the butyric acid chain can be reduced to an alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

2.1.1 4-Hydroxy-4-(3-Pyridyl)Butanoic Acid

  • Structure : A pyridyl ring replaces the phenyl group, with a hydroxyl group at C3.
  • Key Features : Acts as a nicotine metabolite and biomarker (). Its detection in urine () highlights its role in mammalian metabolism, with recovery studies showing analytical relevance .
  • This may enhance solubility in polar solvents.

4-(4-Methylphenyl)Butyric Acid

  • Structure : Lacks the hydroxyl and methoxy groups, featuring only a methyl-substituted phenyl.
  • Key Features : Used as a synthetic intermediate (). The absence of polar groups reduces acidity (pKa ~4.8 for butyric acid vs. ~3.5 for hydroxylated analogs) and increases hydrophobicity .

2.1.3 4-(4-Methoxyphenoxy)Butanoic Acid

  • Structure: Contains a phenoxy linkage instead of a direct phenyl attachment.
  • Key Features : Demonstrates reduced catalytic efficiency in enzymatic assays compared to shorter-chain analogs (). The ether linkage may decrease metabolic stability due to susceptibility to hydrolysis .

Table 1: Structural and Functional Comparison of Aromatic Butanoic Acid Derivatives

Compound Substituents Key Properties Reference
4-Hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid 4-OH, 4-OCH₃, 3-CH₃ on phenyl Hypothesized high lipophilicity, moderate acidity N/A
4-Hydroxy-4-(3-pyridyl)butanoic acid 4-OH, 3-pyridyl Biomarker, polar due to pyridine N
4-(4-Methylphenyl)butyric acid 4-CH₃ on phenyl Hydrophobic, synthetic intermediate
4-(4-Methoxyphenoxy)butanoic acid 4-OCH₃-phenoxy Low catalytic efficiency, hydrolytically labile
Substituent Effects on Reactivity and Bioactivity
  • Hydroxyl Group: The C4 hydroxyl group increases acidity (pKa ~3.5–4.0) compared to non-hydroxylated analogs (e.g., 4-(4-methylphenyl)butyric acid, pKa ~4.8).
  • Similar substituents in 3-hydroxy-4-methoxycinnamic acid () are linked to antioxidant activity, suggesting possible shared bioactivities .
Metabolic and Analytical Considerations
  • Metabolism: Hydroxylated butanoic acids, such as 4-hydroxy-4-(3-pyridyl)butanoic acid, are primary metabolites with roles in detoxification pathways (e.g., nicotine metabolism) . The target compound may undergo similar Phase I/II modifications, though its aromatic substituents could slow hepatic clearance.
  • Analytical Detection: Methods like LC/MS/MS () are applicable for quantifying hydroxylated butanoic acids, with recovery rates dependent on substituent polarity .

Biological Activity

4-Hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid, also known as a derivative of butanoic acid, has garnered attention for its potential biological activities. Its unique structure, characterized by a butanoic acid backbone and a substituted phenyl group, suggests diverse interactions with biological targets. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol

The compound features functional groups such as a carboxylic acid and an ether, which contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds, influencing enzyme activity and potentially modulating signaling pathways involved in inflammation and pain management . The compound may also undergo metabolic transformations that lead to active metabolites with enhanced biological effects .

Anticancer Properties

Several derivatives of butanoic acid have been studied for their anticancer activities. For instance, related compounds have shown promising results in inhibiting the proliferation of cancer cells, with some exhibiting IC50 values comparable to established chemotherapeutics . The structural modifications in these derivatives may enhance their potency against various cancer cell lines.

Synthesis and Activity Studies

A study synthesized a series of derivatives based on the structure of this compound. These compounds were evaluated for their histone deacetylase inhibitory (HDACi) activity, showing significant antiproliferative effects against HeLa cells .

CompoundIC50 (µM)Reference
This compoundNot directly testedThis study
Doxorubicin2.29Comparison standard
Synthesized derivative0.69Effective HDACi

This table illustrates the comparative potency of synthesized derivatives against cancer cells, highlighting the potential therapeutic applications of structurally similar compounds.

Interaction Studies

Further investigations into the binding affinity of this compound with various biological targets are ongoing. Early findings suggest interactions with enzyme systems involved in inflammation and pain pathways . These interactions could pave the way for developing new therapeutic agents targeting these pathways.

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